molecular formula C14H21BrN2O4S B513293 2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 941256-69-5

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B513293
CAS RN: 941256-69-5
M. Wt: 393.3g/mol
InChI Key: GUDKRXPLQKZTGS-UHFFFAOYSA-N
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Description

2-(4-((4-Bromo-3-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as BZP, is a synthetic compound that belongs to the family of piperazines. BZP is a psychoactive drug that is commonly used as a recreational drug due to its stimulant properties. However, BZP has also been the subject of scientific research due to its potential therapeutic applications. In

Scientific Research Applications

Pharmaceutical Drug Development

The presence of the piperazine ring in this compound is significant as it is commonly found in pharmaceuticals. Piperazine derivatives are known for their ability to modulate pharmacokinetic properties, making them valuable in drug development. This particular compound could be explored for its potential in creating new medications, especially considering its structural similarity to compounds with known antibacterial activity .

Antibacterial Agents

Research indicates that piperazine-containing compounds exhibit promising antibacterial activity. The sulfonyl group attached to the phenyl ring could potentially enhance this property. Therefore, this compound may serve as a starting point for the synthesis of novel antibacterial agents, which could be particularly useful in the fight against antibiotic-resistant bacteria .

Antifungal and Antiparasitic Applications

Similar to their antibacterial properties, piperazine derivatives are also explored for antifungal and antiparasitic applications. The bromo- and ethoxy-substituted phenyl rings may contribute to these activities, and further research could lead to the development of new treatments for fungal and parasitic infections .

Psychoactive Substance Research

Piperazine rings are found in psychoactive substances, both legal and illegal. This compound could be used in research to understand the binding affinity and efficacy of psychoactive drugs, potentially leading to the development of new therapeutic agents for psychiatric disorders .

Antitumor and Anticancer Studies

The structural complexity of this compound, including the bromophenyl and ethoxy groups, might interact with biological targets associated with cancer. It could be investigated for its potential antitumor properties, contributing to the discovery of new anticancer drugs .

Neurodegenerative Disease Research

Compounds with piperazine structures have been associated with treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s. This compound’s unique structure could be pivotal in synthesizing new molecules that can cross the blood-brain barrier and serve as effective treatments for these conditions .

Anticoagulant and Anti-inflammatory Research

The pharmacological profile of piperazine derivatives includes anticoagulant and anti-inflammatory effects. This compound could be studied for its potential to inhibit pathways involved in coagulation and inflammation, which is crucial for conditions like thrombosis and arthritis .

Analytical Chemistry and NMR Spectroscopy

In analytical chemistry, this compound’s distinct NMR-active nuclei (due to the presence of bromine and nitrogen) make it an excellent candidate for NMR spectroscopy studies. It can be used as a standard or reference compound in method development for the analysis of similar structures .

properties

IUPAC Name

2-[4-(4-bromo-3-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O4S/c1-2-21-14-11-12(3-4-13(14)15)22(19,20)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDKRXPLQKZTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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